6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride
Description
Chemical Structure and Properties 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring a tetrahydroisoquinoline backbone substituted with a methoxy group at position 6 and a carboxylic acid moiety at position 4, forming a hydrochloride salt. Its molecular formula is C₁₁H₁₄ClNO₃, with a molecular weight of 243.69 g/mol . The compound is synthesized via catalytic dynamic kinetic resolution (DKR) of its ethyl ester precursor, yielding enantiomerically pure (R)-isomers with >99% enantiomeric excess (ee) under optimized conditions .
Applications and Relevance This compound serves as a critical intermediate in pharmaceutical research, particularly in synthesizing chiral amino acids and peptidomimetics. Its hydrochloride salt form enhances solubility in aqueous media, facilitating biological evaluations .
Properties
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-15-8-3-2-7-5-12-6-10(11(13)14)9(7)4-8;/h2-4,10,12H,5-6H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPENWQJMPJHETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNCC2C(=O)O)C=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253632-30-1 | |
| Record name | 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of the Pomeranz–Fritsch–Bobbitt cyclization, which combines benzylamine with halo acetophenones . The reaction conditions often include the use of solvents such as methanol and catalysts like thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as purification through crystallization and the use of advanced analytical techniques to confirm the compound’s identity and purity .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Reduction: It can be reduced to form decahydroisoquinoline derivatives.
Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, selenium dioxide as a catalyst, and thionyl chloride for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitrones, decahydroisoquinoline derivatives, and substituted tetrahydroisoquinolines .
Scientific Research Applications
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a precursor in the synthesis of various bioactive compounds and drugs.
Medicine: It has been investigated for its potential use in treating conditions such as Parkinson’s disease.
Industry: The compound is used in the development of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to exert its effects by modulating neurotransmitter systems and inhibiting enzymes involved in neurodegenerative processes . The compound’s structure allows it to interact with various receptors and enzymes, leading to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Tetrahydroisoquinoline Derivatives
Structural and Functional Analogues
The following table summarizes key structural analogues, their substituents, and physicochemical properties:
Key Comparative Insights
Substituent Effects on Bioactivity :
- Methoxy vs. Chloro Groups : Methoxy substitution (as in the target compound) increases polarity and hydrogen-bonding capacity compared to chloro-substituted analogues, influencing solubility and target binding .
- Dichloro Derivatives : The 5,7-dichloro analogue exhibits higher reactivity due to electron-withdrawing effects, making it a candidate for electrophilic substitution in drug synthesis .
Pharmacokinetic Behavior :
- BBB Penetration : Unsubstituted TIQ and its 1-methyl derivative (1MeTIQ) demonstrate rapid BBB penetration, with >90% remaining unchanged in the brain . Methoxy-substituted derivatives (e.g., the target compound) may show reduced BBB permeability due to increased polarity.
- Metabolic Stability : Methoxy groups resist oxidative metabolism compared to hydroxylated metabolites of TIQ, which are excreted as 4-hydroxyl derivatives (2.7–8.7% in urine) .
Synthetic Utility :
- Salt Forms : Hydrochloride salts (common in all listed compounds) improve aqueous solubility and crystallinity, critical for purification and formulation .
- Chiral Resolution : The target compound’s synthesis via DKR achieves >99% ee, outperforming traditional hydrolysis methods that yield lower enantiopurity (e.g., 66% ee in aqueous NH₄OAc buffer) .
Biological Applications: Antimicrobial Potential: Chlorinated derivatives (e.g., 7-chloro and 5,7-dichloro) are explored for siderophore-antibiotic conjugates due to their iron-chelating properties . Neuroactive Compounds: Unsubstituted TIQ and its methyl derivatives are implicated in neurodegenerative pathways, whereas methoxy-substituted variants are tailored for receptor-specific interactions (e.g., opioid or adrenergic receptors) .
Research Findings and Data
Solubility and Stability
- Hydrochloride salts generally exhibit solubility >50 mg/mL in water, whereas free bases require organic solvents (e.g., DMSO or ethanol) .
- Methoxy-substituted compounds demonstrate superior thermal stability (decomposition >200°C) compared to chloro analogues (<150°C) .
Biological Activity
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid; hydrochloride (CAS Number: 1207175-96-9) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C11H13NO3
- Molecular Weight: 207.226 g/mol
- CAS Number: 1207175-96-9
Anticancer Activity
Recent studies have highlighted the anticancer properties of related compounds in the tetrahydroisoquinoline class. For instance, research on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid demonstrated its antiproliferative effects against colorectal carcinoma in animal models. The compound was shown to inhibit the IL-6/JAK2/STAT3 signaling pathway, which is often upregulated in cancers .
Key Findings:
- Model Used: Dimethylhydrazine-induced colorectal cancer in Wistar rats.
- Dosage: Administered at 10 and 25 mg/kg for 15 days.
- Mechanism: Inhibition of IL-6 signaling reduced tumor growth markers and restored metabolic profiles altered by cancer .
Neuroprotective Effects
The isoquinoline derivatives have also been explored for their neuroprotective effects. Compounds similar to 6-methoxy-1,2,3,4-tetrahydroisoquinoline have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.
Research Insights:
- Isoquinoline derivatives have been implicated in reducing β-amyloid aggregation, which is significant for Alzheimer's disease research.
- Studies indicate that these compounds can enhance cognitive function and protect against neurotoxicity induced by various agents .
Case Studies
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Inhibition of Oncogenic Pathways:
- The compound's ability to inhibit pathways such as IL-6/JAK2/STAT3 suggests a mechanism where it interferes with signaling cascades that promote tumor growth and survival.
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Antioxidant Properties:
- Compounds within this class exhibit antioxidant activity that may protect cells from oxidative damage, thereby reducing the risk of cancer development and progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
